molecular formula C23H19N3O B11117297 2-(4-methylphenyl)-N-(6-methylpyridin-2-yl)quinoline-4-carboxamide

2-(4-methylphenyl)-N-(6-methylpyridin-2-yl)quinoline-4-carboxamide

Cat. No.: B11117297
M. Wt: 353.4 g/mol
InChI Key: AAEDYDHHJHSVKZ-UHFFFAOYSA-N
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Description

2-(4-methylphenyl)-N-(6-methylpyridin-2-yl)quinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenyl)-N-(6-methylpyridin-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where the carboxylic acid derivative of quinoline reacts with an amine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenyl)-N-(6-methylpyridin-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used under various conditions.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

2-(4-methylphenyl)-N-(6-methylpyridin-2-yl)quinoline-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent, anti-inflammatory compound, and antimicrobial agent.

    Materials Science: This compound is explored for its use in organic light-emitting diodes (OLEDs) and other electronic materials.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)-N-(6-methylpyridin-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes, receptors, or DNA, depending on its application.

    Pathways Involved: The pathways can include inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    2-phenylquinoline-4-carboxamide: Lacks the methyl groups on the phenyl and pyridinyl rings.

    2-(4-methoxyphenyl)-N-(6-methylpyridin-2-yl)quinoline-4-carboxamide: Contains a methoxy group instead of a methyl group on the phenyl ring.

Uniqueness

2-(4-methylphenyl)-N-(6-methylpyridin-2-yl)quinoline-4-carboxamide is unique due to the specific positioning of the methyl groups, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to different pharmacokinetic and pharmacodynamic properties compared to similar compounds.

Properties

Molecular Formula

C23H19N3O

Molecular Weight

353.4 g/mol

IUPAC Name

2-(4-methylphenyl)-N-(6-methylpyridin-2-yl)quinoline-4-carboxamide

InChI

InChI=1S/C23H19N3O/c1-15-10-12-17(13-11-15)21-14-19(18-7-3-4-8-20(18)25-21)23(27)26-22-9-5-6-16(2)24-22/h3-14H,1-2H3,(H,24,26,27)

InChI Key

AAEDYDHHJHSVKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC(=N4)C

Origin of Product

United States

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